7-Methyloctahydropyrrolo[1,2-a]pyrimidine
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Overview
Description
7-Methyloctahydropyrrolo[1,2-a]pyrimidine is a heterocyclic compound with the molecular formula C8H16N2. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyloctahydropyrrolo[1,2-a]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diaminopropane with 2-methyl-2-butenal under acidic conditions can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methyloctahydropyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolopyrimidine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
7-Methyloctahydropyrrolo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Methyloctahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Known for its heat-resistant properties and applications in energetic materials.
Pyrido[2,3-d]pyrimidine: Exhibits antimicrobial and cytotoxic activities.
Hexahydropyrimido[4,5-d]pyrimidine: Investigated for its potential as an antimicrobial agent.
Uniqueness
7-Methyloctahydropyrrolo[1,2-a]pyrimidine stands out due to its unique structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
7-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H16N2/c1-7-5-8-9-3-2-4-10(8)6-7/h7-9H,2-6H2,1H3 |
InChI Key |
CCVHGGHXJTXKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2NCCCN2C1 |
Origin of Product |
United States |
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